1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

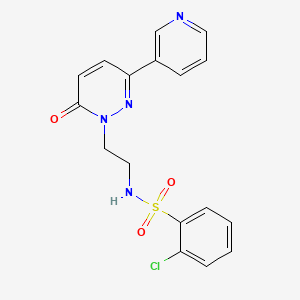

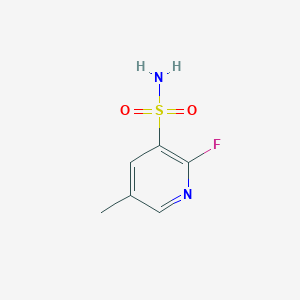

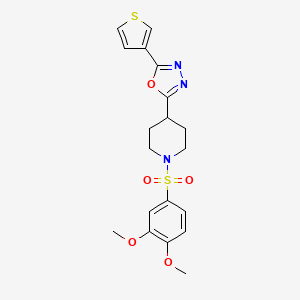

1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C18H19N3. It has a molecular weight of 277.37 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds, aromatic bonds, and a secondary amine . The exact structure would need to be determined through further analysis.It is stored at room temperature . More detailed physical and chemical properties would need to be determined through additional analysis.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

- 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine and its derivatives are employed in the synthesis of heterocyclic ketene aminals, which show potential in drug discovery (Yu et al., 2013).

- This compound is involved in the synthesis of novel 1,3,4-oxadiazoles with potential antimicrobial and antioxidant properties, contributing to the discovery of new medicinal compounds (Chennapragada & Palagummi, 2018).

Materials Science and Polymer Modification

- In materials science, it is used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers show enhanced thermal stability and potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Catalysis and Green Chemistry

- This compound plays a role in catalytic processes, like in palladium-catalyzed asymmetric allylic amination, where its derivatives are used as ligands. Such processes are crucial in synthesizing enantiomerically pure compounds, important in the pharmaceutical industry (Togni et al., 1996).

- It's also used in environmentally friendly synthesis methods, like in PEG1000-based dicationic acidic ionic liquid catalyzed synthesis of pyrazoloquinoline derivatives, showcasing its role in promoting sustainable and efficient chemical processes (Ren et al., 2015).

Spectroscopy and Structural Analysis

- The derivatives of this compound are subjects of spectroscopic and theoretical investigations, which are essential for understanding their molecular structure and behavior, significant in the development of new chemical entities (Özkınalı et al., 2018).

Dyeing and Textile Industry

- In the dyeing industry, its derivatives are used to develop new azo and bisazo dyes, highlighting its application in the synthesis of compounds with dyeing properties (Bagdatli & Ocal, 2012).

Biological and Pharmaceutical Research

- This compound is utilized in the synthesis of various bioactive molecules, such as N-substituted pyrazole derivatives, showing anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, demonstrating its significance in pharmaceutical research (Menozzi et al., 1993).

Photoluminescence Studies

- The compound and its complexes are studied for their fluorescent properties, which can have applications in materials science and sensing technologies (Hiscock et al., 2019).

Properties

IUPAC Name |

2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-12-9-14(3)16(10-13(12)2)17-11-18(19)21(20-17)15-7-5-4-6-8-15/h4-11H,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKZHIVNAOXSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN(C(=C2)N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2735271.png)

![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)

![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)